molecular formula C8H11NO5S B288082 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide

3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide

Cat. No.: B288082
M. Wt: 233.24 g/mol
InChI Key: FKENQMMABCRJMK-GDVGLLTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique bicyclic structure, which includes a sulfur atom and multiple functional groups that contribute to its reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process and the formation of the bicyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways involved in disease processes.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the synthesis of bacterial cell walls by targeting penicillin-binding proteins, leading to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[320]heptane-2-carboxylic acid 4,4-dioxide is unique due to its specific functional groups and bicyclic structure, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C8H11NO5S

Molecular Weight

233.24 g/mol

IUPAC Name

(2S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5?,6-/m0/s1

InChI Key

FKENQMMABCRJMK-GDVGLLTNSA-N

Isomeric SMILES

CC1([C@@H](N2C(S1(=O)=O)CC2=O)C(=O)O)C

SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C

Origin of Product

United States

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